N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Description

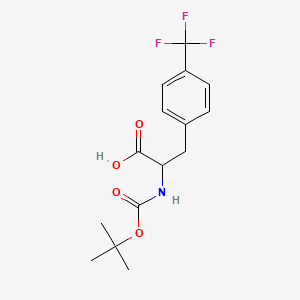

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCCWNHCHCWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373574 | |

| Record name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167496-29-9, 82317-83-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167496-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Amino Acids in Drug Discovery

An In-Depth Technical Guide to the Synthesis of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and steric bulk. 4-(Trifluoromethyl)-DL-phenylalanine is a non-canonical amino acid that serves as a critical building block in the synthesis of novel peptides and pharmaceutical intermediates.[1] Its integration into a peptide sequence can significantly enhance resistance to enzymatic degradation and alter pharmacokinetic profiles.[1]

Protecting the alpha-amino group is a fundamental prerequisite for controlled peptide synthesis.[2] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups due to its stability under a broad range of reaction conditions and its clean, acid-labile removal.[3] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and validation of this compound, designed for professionals engaged in synthetic chemistry and drug development.

Synthesis Overview & Core Principles

The synthesis of this compound is achieved through the N-acylation of the parent amino acid, 4-(trifluoromethyl)-DL-phenylalanine, using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a classic example of nucleophilic acyl substitution.[4]

The core strategy involves rendering the amino group nucleophilic using a suitable base, which then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The reaction is typically performed in a mixed solvent system to ensure the solubility of both the polar amino acid and the nonpolar Boc anhydride. The protocol's success hinges on careful pH control, effective extraction to remove byproducts, and a robust purification strategy to isolate the final product with high purity.

Reaction Mechanism: The Chemistry of Boc Protection

The protection mechanism proceeds via a well-understood nucleophilic acyl substitution pathway.[5]

-

Deprotonation: The base (e.g., NaOH, NaHCO₃, or Et₃N) removes a proton from the ammonium group of the zwitterionic amino acid, increasing the nucleophilicity of the nitrogen atom.[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate molecule.[5]

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the elimination of a tert-butyl carbonate group, which is an excellent leaving group.[4]

-

Byproduct Decomposition: The unstable tert-butyl carbonate byproduct readily decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The tert-butoxide is then protonated by the reaction medium.[4]

This process results in the formation of a stable carbamate linkage, effectively "capping" the amino group and preventing it from participating in subsequent reactions, such as peptide bond formation.[2]

Reaction Scheme

Caption: Overall chemical transformation for Boc protection.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale of approximately 10 mmol and can be scaled accordingly.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-(Trifluoromethyl)-DL-phenylalanine | ≥98% | Standard Chemical Supplier | Starting material.[6] |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Standard Chemical Supplier | Acylating agent.[3] |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Standard Chemical Supplier | Organic co-solvent. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Chemical Supplier | Base for deprotonation. |

| Deionized Water | N/A | In-house | Aqueous solvent component. |

| Potassium Hydrogen Sulfate (KHSO₄) | Reagent Grade | Standard Chemical Supplier | For acidification during workup. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | Extraction solvent. |

| n-Hexane | ACS Grade | Standard Chemical Supplier | Anti-solvent for crystallization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | Drying agent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | Prepared in-house | For washing during workup. |

| Brine (Saturated NaCl) | N/A | Prepared in-house | For washing during workup. |

Experimental Workflow

Sources

An In-depth Technical Guide to N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Introduction

N-Boc-4-(trifluoromethyl)-DL-phenylalanine is a synthetically modified, non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers and professionals in the field.

The structure of this compound is characterized by three key features: a phenylalanine core, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a trifluoromethyl group at the para-position of the phenyl ring. The Boc group is a common protecting group in peptide synthesis, allowing for controlled, stepwise addition of amino acids to a growing peptide chain. The trifluoromethyl group is a bioisostere of a methyl group, but with significantly different electronic properties. Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability and binding affinity of drug candidates.[1][2]

The DL-racemic mixture indicates that both the D- and L-enantiomers are present. While L-amino acids are the proteinogenic forms found in nature, D-amino acids are often incorporated into synthetic peptides to increase their stability against enzymatic degradation.

Core Chemical and Physical Properties

CAS Number: 167496-29-9[3]

| Property | Value | Source |

| Molecular Formula | C15H18F3NO4 | [4] |

| Molecular Weight | 333.31 g/mol | [1] |

| Appearance | White solid | [3] |

| Boiling Point | 431.4±45.0 °C (Predicted) | [3] |

| Density | 1.271±0.06 g/cm3 (Predicted) | [3] |

| pKa | 3.76±0.10 (Predicted) | [3] |

| Storage Temperature | 0-8 °C | [3] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the protection of the amino group of 4-(trifluoromethyl)-DL-phenylalanine. A common method for this is the reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Generalized Synthetic Workflow

Caption: Generalized synthesis of this compound.

Detailed Experimental Protocol

-

Dissolution: 4-(Trifluoromethyl)-DL-phenylalanine is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane and an aqueous solution of a base such as sodium bicarbonate.

-

Addition of Protecting Agent: Di-tert-butyl dicarbonate, dissolved in an organic solvent, is added to the stirred solution of the amino acid.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period, typically several hours, to allow for the complete protection of the amino group.

-

Workup: The reaction mixture is then concentrated to remove the organic solvent. The remaining aqueous solution is washed with a non-polar solvent like ether to remove any unreacted (Boc)₂O and byproducts.

-

Acidification and Extraction: The aqueous layer is acidified to a low pH (typically around 2-3) with an acid such as hydrochloric acid. This protonates the carboxylic acid group, causing the N-Boc protected amino acid to precipitate or become extractable into an organic solvent like ethyl acetate.

-

Isolation and Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final pure product.

Applications in Research and Drug Development

The incorporation of fluorinated amino acids like this compound into peptides and other small molecules is a strategic approach in medicinal chemistry to enhance their therapeutic properties.[2]

Key Application Areas:

-

Peptide Synthesis: This compound serves as a crucial building block for the synthesis of modified peptides. The Boc protecting group allows for its use in solid-phase and solution-phase peptide synthesis. The trifluoromethyl group can enhance the biological activity and stability of the resulting peptides.[1]

-

Drug Design and Discovery: The trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can increase metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins through favorable interactions, and enhance membrane permeability.[1][2]

-

Bioconjugation: The carboxylic acid functionality allows for the conjugation of this amino acid to other molecules, such as carrier proteins or fluorescent labels, for various biomedical applications.

-

Protein Engineering and Folding Studies: The introduction of this unnatural amino acid into a protein sequence can be used to probe protein structure and function. The trifluoromethyl group can serve as a unique spectroscopic marker for NMR studies.

Logical Flow of Application in Drug Discovery

Caption: Role in the drug discovery pipeline.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the trifluoromethyl-substituted phenyl ring.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the α- and β-carbons, and the aromatic carbons, including the carbon attached to the trifluoromethyl group.

-

¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry place, typically at 0-8 °C.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

Conclusion

This compound is a valuable and versatile building block for researchers in peptide synthesis and drug discovery. Its unique combination of a protected amino acid and a trifluoromethyl-substituted aromatic ring provides a powerful tool for modulating the properties of peptides and small molecules to enhance their therapeutic potential. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

-

BOC-L-Phenylalanine, 99+% Material Safety Data Sheet. Cole-Parmer. [Link]

-

Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-125. [Link]

-

Boc-D-phenylalanine. PubChem. [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. [Link]

-

Synthesis of Boc-phenylalanine. PrepChem.com. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. ACS Publications. [Link]

Sources

physical properties of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

An In-depth Technical Guide to the Physical Properties of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Authored by a Senior Application Scientist

Introduction: A Strategic Building Block in Modern Drug Discovery

This compound is a synthetically versatile amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure is a deliberate amalgamation of two key functionalities: the tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethyl (-CF3) moiety on the phenyl ring. This combination makes it a powerful building block for designing novel peptides and small-molecule therapeutics with tailored properties.

The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile, selective removal under mild acidic protocols.[1][] This allows for precise, stepwise construction of complex molecular architectures.[3] Simultaneously, the strategic incorporation of fluorine, particularly as a trifluoromethyl group, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[4] The -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[5][6][7][8] Its strong electron-withdrawing nature can alter the electronics of the aromatic ring and impact interactions with biological targets.[6] This guide provides a comprehensive technical overview of the core , detailing the experimental methodologies required for its thorough characterization.

Core Physicochemical Properties

The fundamental properties of a compound are the initial data points that inform its handling, storage, and application in synthesis. This compound is typically supplied as a white solid.[9] A summary of its core properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | [10] |

| Molecular Weight | 333.3 g/mol | [10] |

| Appearance | White Solid | [9] |

| Predicted Boiling Point | 431.4 ± 45.0 °C | [9][10] |

| Predicted Density | 1.271 ± 0.06 g/cm³ | [9][10] |

| Predicted pKa | 3.76 ± 0.10 | [9][10] |

| Storage Conditions | 0-8 °C | [9][10] |

Solid-State and Thermal Characterization

Understanding the solid-state properties of a pharmaceutical intermediate is critical for process development, formulation, and ensuring batch-to-batch consistency.

Melting Point and Purity Assessment via Differential Scanning Calorimetry (DSC)

The melting point is a crucial indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination, as it provides more information than a simple melting point apparatus. The analysis reveals the temperature of the melting endotherm and the enthalpy of fusion. A sharp, well-defined melting peak typically signifies high purity, whereas a broad peak may indicate the presence of impurities or multiple crystalline forms.

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). A common temperature range would be from ambient temperature to approximately 200-250 °C, well above the expected melting point.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is essential for determining the thermal stability and decomposition profile of the compound, providing critical information for defining storage and handling limits.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or alumina).

-

Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 500 °C) at a constant rate (e.g., 10-20 °C/min) under a continuous nitrogen purge.

-

Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Solubility Profile

The solubility of a drug development candidate is a critical physicochemical property that influences its absorption and bioavailability. The introduction of the bulky, nonpolar Boc group generally increases lipophilicity and solubility in common organic solvents.[11] The trifluoromethyl group also tends to increase lipophilicity, which can further enhance solubility in nonpolar environments and improve cell membrane permeability.[3]

Experimental Protocol: Equilibrium Solubility Assessment

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO)).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the resulting slurries to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Caption: Standard workflow for equilibrium solubility determination.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic framework.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group[12]; multiplets in the 2.9-3.2 ppm and 4.3-4.5 ppm regions for the diastereotopic β-protons and the α-proton of the phenylalanine backbone, respectively[12]; and signals in the aromatic region (typically 7.2-7.6 ppm) for the four protons on the disubstituted phenyl ring. The coupling patterns of the aromatic protons will be indicative of the 1,4-substitution pattern.

-

¹³C NMR: The carbon spectrum will confirm the presence of all 15 carbon atoms, including the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the t-butyl group, the aliphatic backbone carbons, the aromatic carbons, and the carbon of the trifluoromethyl group (visible as a quartet due to C-F coupling).

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that provides a distinct signal for the -CF3 group.[13][14] A single, sharp singlet is expected, and its chemical shift provides a unique identifier for the fluorinated moiety. This is particularly valuable for tracking the compound in complex mixtures or biological systems.[14]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Assign all signals by analyzing chemical shifts, coupling constants, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Absorptions: Key peaks for this compound would include: a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹); an N-H stretch from the carbamate (~3300 cm⁻¹); two distinct C=O stretches, one for the carbamate (~1715 cm⁻¹) and one for the carboxylic acid (~1680 cm⁻¹)[15][16]; and strong C-F stretching bands in the 1350-1100 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

-

Expected Ions: Using electrospray ionization (ESI), the compound is expected to show a prominent molecular ion peak corresponding to [M+H]⁺ at m/z 334.1 or [M-H]⁻ at m/z 332.1. A common fragment observed would be the loss of the Boc group or isobutylene, providing further structural confirmation.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical exact mass to confirm the elemental composition.

Conclusion

The are a direct consequence of its unique chemical structure. The Boc group provides the necessary functionality for its application in controlled chemical synthesis, while the trifluoromethylphenyl moiety offers a powerful tool for modulating the biological and pharmacokinetic properties of the resulting molecules. The analytical techniques outlined in this guide—DSC, TGA, HPLC, NMR, IR, and MS—constitute a comprehensive workflow for the robust characterization of this important building block, ensuring its identity, purity, and stability for advanced applications in drug discovery and development.

References

- Fluorine in drug discovery: Role, design and case studies. (2025).

- Physical and chemical properties of Boc-protected amino acids. (2025). BenchChem.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Role of Fluorine in Drug Design and Drug Action. (2025).

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (n.d.). BenchChem.

- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.

- How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies.

- This compound Chemical Properties. (n.d.). ChemicalBook.

- Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. (2012).

- The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). ChemicalBook.

- BOC-Amino Acids. (n.d.). BOC Sciences.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PubMed Central.

- Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. (2008). Royal Society of Chemistry.

- N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses.

- N-Boc-L-phenylalanine, 99%. (n.d.). Fisher Scientific.

- DL-Phenylalanine. (n.d.). NIST WebBook.

- FT-IR spectra of phenylalanine: pure (in black) and in water (in red). (n.d.).

- Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022). MDPI.

- The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. This compound CAS#: 167496-29-9 [amp.chemicalbook.com]

- 10. This compound CAS#: 167496-29-9 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of N-Boc-4-(trifluoromethyl)-DL-phenylalanine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-4-(trifluoromethyl)-DL-phenylalanine, a crucial building block in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing its solubility. By explaining the "why" behind experimental choices, this guide equips you with the knowledge to anticipate and troubleshoot solubility challenges, ensuring the seamless progression of your research and development endeavors.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery and synthesis to formulation and in vivo efficacy. For complex synthetic intermediates like this compound, understanding its behavior in various solvent systems is paramount for efficient reaction setup, purification, and the development of robust analytical methods. This guide will delve into the molecular characteristics of this compound, predict its solubility in a range of common laboratory solvents, and provide detailed protocols for empirical solubility determination.

Molecular Structure and its Influence on Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups: the lipophilic tert-butyloxycarbonyl (Boc) protecting group, the polar carboxylic acid, the secondary amide linkage, and the trifluoromethyl-substituted phenyl ring.

-

The Boc Group: The bulky and nonpolar nature of the Boc group generally imparts good solubility in a range of organic solvents. It effectively masks the polarity of the amino group, reducing its ability to form strong intermolecular hydrogen bonds as a donor.

-

The Carboxylic Acid: The carboxylic acid moiety introduces a polar, hydrophilic character, capable of acting as both a hydrogen bond donor and acceptor. Its pKa is predicted to be around 3.76, meaning it will be predominantly in its protonated, less polar form in neutral or acidic organic solvents, but can be deprotonated by bases to form a highly polar carboxylate salt.

-

The Phenyl Ring and Trifluoromethyl Group: The phenyl ring is inherently hydrophobic. The introduction of a trifluoromethyl (-CF3) group at the para position has a complex effect. The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of the molecule. While fluorine atoms can participate in weak hydrogen bonding, the overall effect of the -CF3 group is an enhancement of hydrophobic character.

A general principle for Boc-protected amino acids is their good solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). For more challenging compounds, dimethyl sulfoxide (DMSO) is often an effective solvent. Conversely, they tend to have low solubility in nonpolar hydrocarbon solvents and water. A safety data sheet for the closely related BOC-L-Phenylalanine confirms its insolubility in water.

The interplay of these functional groups suggests that this compound will exhibit favorable solubility in moderately polar to polar aprotic solvents, with limited solubility in highly nonpolar solvents and water.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | High | Good balance of polarity to dissolve both the Boc group and the main chain, commonly used for Boc-amino acids. |

| Tetrahydrofuran (THF) | Ether | High | Aprotic ether capable of solvating the molecule effectively. |

| Ethyl Acetate (EtOAc) | Ester | Moderate to High | A moderately polar solvent that should effectively dissolve the compound. |

| Acetone | Ketone | Moderate to High | A polar aprotic solvent that can interact with the polar functional groups. |

| Acetonitrile (MeCN) | Nitrile | Moderate | A polar aprotic solvent, though potentially less effective than others for highly substituted amino acids. |

| Methanol (MeOH) | Alcohol | Moderate | The polar, protic nature can solvate the carboxylic acid, but the hydrocarbon chain is short. |

| Ethanol (EtOH) | Alcohol | Moderate | Similar to methanol, but with slightly increased nonpolar character. |

| N,N-Dimethylformamide (DMF) | Amide | High | A highly polar aprotic solvent, excellent for dissolving protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | A very strong polar aprotic solvent, often used for poorly soluble compounds. |

| Water | Aqueous | Low | The hydrophobic Boc group and trifluoromethyl-phenyl ring will likely lead to poor aqueous solubility. |

| Hexanes/Heptane | Aliphatic Hydrocarbon | Very Low | Highly nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

Note: This table presents predicted solubility and should be confirmed experimentally. Actual solubility can be influenced by factors such as purity, crystalline form, and temperature.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a robust and widely accepted technique.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of the Sample:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a clean, dry vial.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine, suspended particles.

-

-

Analysis:

-

Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Determine the concentration of the saturated solution by interpolating its response from the calibration curve, taking into account the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

-

Factors Influencing Solubility and Troubleshooting

Several factors can influence the measured solubility of this compound. Understanding these can aid in troubleshooting and optimizing experimental conditions.

Caption: Key Factors Influencing Solubility.

-

Temperature: The solubility of most solids in liquids increases with temperature. Therefore, it is crucial to maintain a constant and accurately recorded temperature during the experiment.

-

Solvent Properties: As discussed, the polarity, hydrogen bonding capability, and other physicochemical properties of the solvent are the primary determinants of solubility.

-

pH: In protic or aqueous-organic solvent mixtures, the pH can significantly impact solubility. Deprotonation of the carboxylic acid at higher pH will form a more polar carboxylate salt, which may increase solubility in polar solvents.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility. It is essential to use a well-characterized and pure sample of this compound.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility. It is important to be aware of the crystalline form being used.

Conclusion

While a definitive, quantitative solubility dataset for this compound in a wide array of solvents is not yet publicly available, a strong predictive understanding can be formulated based on its molecular structure and the behavior of analogous compounds. This technical guide provides a robust framework for researchers to approach the use of this important synthetic building block. By combining the theoretical predictions with the detailed experimental protocols provided, scientists can confidently determine its solubility in their specific solvent systems, thereby accelerating their research and development timelines. The principles and methodologies outlined herein are not only applicable to the title compound but can also be extrapolated to other protected amino acid derivatives, making this a valuable resource for the broader scientific community.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

solubility experimental methods.pptx. SlideShare. [Link]

molecular structure of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

An In-Depth Technical Guide to the Molecular Structure of N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Introduction: A Keystone Building Block in Modern Drug Discovery

This compound is a synthetically derived, non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its structure is a strategic amalgamation of three key components: a DL-phenylalanine core, an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine, and an electron-withdrawing trifluoromethyl (CF₃) group at the para-position of the phenyl ring.

The incorporation of a trifluoromethyl group is a well-established strategy in pharmaceutical research to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The CF₃ group can block sites of oxidative metabolism and alter the electronic properties of the aromatic ring, thereby modulating interactions with biological targets.[2] The Boc group provides a crucial synthetic handle, allowing for the controlled incorporation of this modified amino acid into peptide chains during solid-phase or solution-phase synthesis.[3][4] This guide provides a comprehensive examination of the , detailing its synthesis, purification, and rigorous characterization through a suite of analytical techniques. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the reaction of 4-(trifluoromethyl)-DL-phenylalanine with di-tert-butyl dicarbonate (Boc₂O). The choice of Boc₂O is predicated on its high reactivity and the clean byproducts it generates (tert-butanol and CO₂), which are easily removed. A base, such as triethylamine or sodium bicarbonate, is essential to deprotonate the amino group of the starting material, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of the Boc anhydride.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-(trifluoromethyl)-DL-phenylalanine (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or tetrahydrofuran/water. The aqueous component is necessary to dissolve the amino acid salt.

-

Basification: Add a base, such as sodium bicarbonate (2-3 equivalents), to the solution and stir until the amino acid is fully dissolved and the solution is basic.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the organic solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate or diethyl ether to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid (e.g., 1N HCl or citric acid). The product should precipitate as a white solid or oil.

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a solvent system like ethyl acetate/hexane to yield the final product as a white solid.[5]

-

Caption: Workflow for the synthesis of this compound.

Comprehensive Structural Elucidation

A multi-technique approach is imperative for the unambiguous confirmation of the . The synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where each analysis corroborates the data obtained from the others.

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: This technique provides information on the number of different types of protons and their neighboring environments. The racemic nature of the DL-mixture results in a single set of signals, as the enantiomers are indistinguishable in a non-chiral solvent.

-

¹³C NMR: This provides a count of the unique carbon atoms in the molecule.

-

¹⁹F NMR: This is a highly sensitive technique that will show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group, confirming its presence.

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |

|---|---|---|---|---|---|

| Boc (t-butyl) | ~1.45 | Singlet | 9H | ~28.3 (3C), ~80.0 | - |

| β-CH₂ | ~3.1-3.3 | Multiplet | 2H | ~38.0 | - |

| α-CH | ~4.6 | Multiplet | 1H | ~54.0 | - |

| Aromatic CH | ~7.3 (d), ~7.5 (d) | Doublets | 2H, 2H | ~125.5 (q), ~130.5 | - |

| Carboxylic OH | ~9.0-11.0 | Broad Singlet | 1H | ~175.0 | - |

| CF₃ | - | - | - | ~124.0 (q) | ~-62.0 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The aromatic carbons and the CF₃ carbon will exhibit splitting (quartets, 'q') due to coupling with fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amine (Carbamate) |

| ~3000-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1710 | C=O Stretch | Carboxylic Acid & Carbamate (overlap)[6] |

| ~1500 | N-H Bend | Amine (Carbamate) |

| ~1300-1100 | C-F Stretch (strong) | Trifluoromethyl |

| ~1160 | C-O Stretch | Boc group |

The presence of a strong, broad absorption for the carboxylic acid O-H, a sharp peak for the N-H stretch, a very strong carbonyl (C=O) absorption, and intense C-F stretching bands provides definitive evidence for the key functional groups.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Table 3: Expected Mass Spectrometry Data (ESI+)

| m/z Value | Assignment | Interpretation |

|---|---|---|

| ~334.1 | [M+H]⁺ | Molecular Ion (Protonated) |

| ~278.1 | [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group |

| ~234.1 | [M-Boc+H]⁺ | Loss of the entire Boc group |

The observation of the correct molecular ion peak is crucial for confirming the molecular formula (C₁₅H₁₈F₃NO₄).[9] The predictable fragmentation pattern, especially the characteristic loss of the Boc group, further validates the proposed structure.[10]

Physicochemical Properties and Applications

The unique structural features of this compound dictate its physical properties and its utility in research.

Table 4: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₈F₃NO₄ | [9] |

| Molecular Weight | 333.3 g/mol | [9] |

| Appearance | White solid | [11] |

| Boiling Point | 431.4±45.0 °C (Predicted) | [9][11] |

| Density | 1.271±0.06 g/cm³ (Predicted) | [9][11] |

| Storage | Store at 0-8 °C |[11] |

Applications in Drug Development:

-

Peptide Modification: It is used as a building block in peptide synthesis to create analogues of bioactive peptides with enhanced properties.[3][12] The CF₃ group can increase resistance to enzymatic degradation and improve cell membrane permeability.[1][2]

-

Enzyme Inhibitors: The trifluoromethylphenyl moiety can serve as a key pharmacophore, interacting with active sites of enzymes, making it a valuable component in the design of enzyme inhibitors.[1]

-

¹⁹F NMR Probe: The single, sensitive ¹⁹F NMR signal allows this amino acid to be used as a probe to study peptide-protein interactions and protein folding without interference from other signals in the biological system.[1]

Conclusion

The is definitively established through a coordinated application of synthesis, purification, and comprehensive spectroscopic analysis. The convergence of data from NMR, IR, and MS provides an unassailable, self-validating confirmation of its atomic connectivity, functional groups, and molecular weight. As a Senior Application Scientist, it is my experience that this rigorous, multi-faceted approach to characterization is fundamental to ensuring the quality and reliability of such a critical building block. Its strategic design makes it an invaluable tool for medicinal chemists, enabling the development of next-generation peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Retrieved from [Link]

- Burke, T. R., Jr, et al. (1993). Synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and N-boc and N-Fmoc derivatives suitably protected for solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues. Tetrahedron Letters.

-

Garg, P. K., et al. (1995). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Phe(3-Me)-OH Safety Data Sheet. Retrieved from [Link]

-

El-Gazzar, A. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

-

PubChem. (n.d.). Dl-Phenylalanine. Retrieved from [Link]

-

De Panfilis, S., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. MDPI. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine. Retrieved from [Link]

- Barone, V., et al. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Journal of Physical Chemistry A.

-

National Institute of Standards and Technology. (n.d.). DL-Phenylalanine. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

-

von Helden, G., et al. (2008). Mid-IR spectra of different conformers of phenylalanine in the gas phase. PubMed. Retrieved from [Link]

-

Fustero, S., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F... Retrieved from [Link]

-

Veeprho. (n.d.). Methyl 3,5-Dinitrosalicylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl₂. Retrieved from [Link]

-

Naskar, S., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Retrieved from [Link]

-

Wang, L., et al. (2018). Identifying and Modulating Accidental Fermi Resonance: 2D IR and DFT Study of 4-Azido-l-phenylalanine. PubMed. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylalanine. NIST WebBook. Retrieved from [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mid-IR spectra of different conformers of phenylalanine in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 167496-29-9 [m.chemicalbook.com]

- 10. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 167496-29-9 [amp.chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

The Trifluoromethyl Group as a Bioisostere in Phenylalanine: A Guide to Unlocking Novel Biological Activity

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, I've witnessed firsthand the transformative impact of strategic molecular modifications in drug discovery. Among the most powerful tools in our medicinal chemistry arsenal is the incorporation of fluorine, particularly the trifluoromethyl (CF₃) group. When appended to a ubiquitous scaffold like phenylalanine, the CF₃ group acts as a potent bioisostere for the methyl group, yet imparts a cascade of unique physicochemical properties that can dramatically alter biological activity. This guide provides a technical deep-dive into the synthesis, properties, and profound biological implications of trifluoromethylated phenylalanine derivatives, designed for professionals engaged in cutting-edge drug development.

The introduction of a CF₃ group into phenylalanine is not a trivial substitution; it is a deliberate strategy to modulate acidity, lipophilicity, metabolic stability, and molecular conformation.[1][2] The high electronegativity of fluorine and the overall stability of the C-F bond fundamentally change how the amino acid interacts with its biological targets.[1][2] This guide will explore the causality behind these changes, from synthetic strategy to the evaluation of biological function, providing both the "how" and the "why" for researchers in the field.

Part 1: The Synthetic Foundation – Accessing Trifluoromethylated Phenylalanine

The journey to biological evaluation begins with robust and scalable synthesis. The preparation of trifluoromethylated phenylalanine derivatives has evolved significantly, with several reliable methods now available to synthetic chemists.

Key Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A cornerstone for creating the crucial carbon-carbon bond between the alanine backbone and the trifluoromethylated phenyl ring is the Negishi cross-coupling reaction.[1] This method offers a direct and efficient route to protected fluorinated phenylalanine analogues.[1][3] The expertise in this choice lies in its reliability and tolerance for various functional groups, which is critical when constructing complex molecular architectures.

The causality behind this choice is the mild reaction conditions and the high yields often achieved. The typical reactants involve an organozinc reagent derived from a protected β-iodoalanine and a trifluoromethyl-substituted aryl halide, catalyzed by a palladium(0) complex.[1][4][5]

Caption: Generalized workflow for Negishi cross-coupling to synthesize CF₃-Phe derivatives.

Alternative Synthetic Routes

While Negishi coupling is prevalent, other methods such as asymmetric hydrogenation of fluorinated dehydroamino acids have also been successfully employed to prepare these derivatives with high enantioselectivity.[6] The choice of synthesis is often dictated by the desired substitution pattern on the aromatic ring and the required stereochemistry.

Part 2: Physicochemical Impact of Trifluoromethylation

The CF₃ group is more than just a bulky substituent; its electronic properties are key to its biological effects. Understanding these properties is fundamental to predicting and interpreting biological activity.

| Property | Phenylalanine (Phe) | p-CF₃-Phe (Illustrative) | Rationale for Change & Biological Implication |

| Lipophilicity (LogP) | ~1.38 | Increased (~2.5-3.0) | The CF₃ group is highly lipophilic, enhancing membrane permeability and potentially improving bioavailability.[2][7][8] This can lead to better cellular uptake. |

| Aromatic Ring pKa | ~45 (C-H bond) | Decreased | The strong electron-withdrawing nature of the CF₃ group acidifies the aromatic protons and alters cation-π interactions, which can enhance or disrupt binding to protein targets.[1][2] |

| Metabolic Stability | Susceptible to Aromatic Hydroxylation | Increased | The C-F bond is exceptionally strong and the CF₃ group can act as a metabolic shield, blocking enzymatic oxidation (e.g., by Cytochrome P450 enzymes) at or near the substitution site, thus increasing the drug's half-life.[1][9] |

| Conformation | Flexible | Potentially Restricted | The steric bulk of the CF₃ group can influence the rotational freedom (dihedral angles) of the side chain, locking the molecule into a specific conformation that may be more favorable for binding to a target receptor or enzyme active site. |

These altered properties are the direct cause of the diverse biological activities observed in trifluoromethylated phenylalanine derivatives.

Part 3: Survey of Biological Activities and Applications

The unique properties conferred by the CF₃ group have been leveraged to create derivatives with a wide range of biological activities, making them valuable building blocks in drug discovery.[7][8]

Enzyme Inhibition

A primary application of CF₃-Phe derivatives is in the design of potent and selective enzyme inhibitors.[2] The CF₃ group can serve as a transition-state mimic or engage in strong, favorable interactions within an enzyme's active site.

-

Mechanism-Based Inhibition: Fluorinated compounds are frequently used as mechanism-based inhibitors, where the target enzyme processes the inert inhibitor into a reactive species that covalently inactivates it.[10]

-

Phenylalanine Hydroxylase Inhibition: Phenylalanine analogues have been studied as inhibitors of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[11] This has relevance in studying metabolic disorders like phenylketonuria (PKU).

-

Targeted Therapies: Researchers utilize these derivatives to develop targeted therapies by designing inhibitors that interact with specific biological targets, with applications in oncology and neuropharmacology.[7][8][12]

Caption: Competitive inhibition of an enzyme by a CF₃-Phe derivative.

Peptide and Protein Engineering

Incorporating CF₃-Phe into peptides and proteins is a powerful strategy to enhance their therapeutic properties.[2][7]

-

Increased Stability: The CF₃ group can sterically hinder the approach of proteases, increasing the peptide's resistance to enzymatic degradation and extending its biological half-life.[1][9]

-

Modulation of Conformation and Activity: The altered hydrophobicity and steric profile can influence protein folding and stabilize specific secondary structures, such as α-helices, which can modulate protein-protein interactions.[2][13]

-

¹⁹F NMR Probes: The fluorine nucleus is an excellent probe for NMR spectroscopy.[14] Incorporating CF₃-Phe allows for the study of protein structure, dynamics, and ligand binding in complex biological systems, as there is no background signal from naturally occurring fluorine.[2][13][14]

Antimicrobial and Anticancer Applications

The unique properties of these derivatives have been explored for developing novel therapeutic agents.

-

Antimicrobial Activity: Some fluorinated amino acids and the peptides containing them have demonstrated antimicrobial properties, potentially by disrupting bacterial cell membranes or interfering with metabolic pathways.[15][16]

-

Anticancer Agents: CF₃-containing compounds are prevalent in oncology. Derivatives of phenylalanine can be incorporated into peptides or small molecules designed to inhibit cancer-specific enzymes or signaling pathways.[12][17] Computational docking studies have shown strong binding affinities of some trifluoromethyl phenyl derivatives to breast cancer targets.[12]

Part 4: Experimental Protocols for Biological Evaluation

Trustworthiness in research is built on robust, reproducible methodologies. The following protocols are self-validating systems for assessing the biological activity of newly synthesized CF₃-Phe derivatives.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic Kinase)

This protocol describes a common method to determine the inhibitory potential of a compound against a protein kinase, a frequent target in oncology.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a CF₃-Phe derivative.

Materials:

-

Kinase enzyme (e.g., EGFR, Abl)

-

Kinase substrate (peptide-based)

-

ATP (Adenosine triphosphate)

-

CF₃-Phe derivative stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well microplates

-

Multichannel pipette and plate reader (luminometer)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the CF₃-Phe derivative in DMSO, then dilute further into the assay buffer. Include a "vehicle control" with DMSO only.

-

Reaction Setup: In each well of the 96-well plate, add:

-

5 µL of the diluted compound or vehicle control.

-

10 µL of a solution containing the kinase and its peptide substrate in assay buffer.

-

-

Initiation: Start the reaction by adding 10 µL of ATP solution to each well. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. This allows the enzymatic reaction to proceed.

-

Detection: Add 25 µL of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining; lower ATP levels indicate higher kinase activity.

-

Signal Measurement: Incubate for 10 minutes in the dark to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis:

-

The signal is inversely proportional to kinase activity.

-

Normalize the data: Set the "vehicle control" as 0% inhibition and a "no enzyme" control as 100% inhibition.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.

-

Self-Validation: The inclusion of positive (vehicle) and negative (no enzyme) controls ensures that the observed effects are due to the compound's activity and not artifacts of the assay system.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic (cell-killing) effect of a compound on cancer cells.

Objective: To evaluate the anticancer potential of a CF₃-Phe derivative.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the CF₃-Phe derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO in medium).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Outlook

Trifluoromethylated phenylalanine derivatives represent a validated and highly successful strategy in modern drug discovery.[3][7] Their enhanced metabolic stability, modulated lipophilicity, and unique electronic nature provide a powerful lever for optimizing lead compounds into viable drug candidates.[1][7][8] The ability to fine-tune peptide and protein therapeutics by incorporating these unnatural amino acids continues to open new frontiers in treating a wide range of diseases, from cancer to neurological disorders.[2][7]

Future research will likely focus on developing more complex derivatives, exploring new substitution patterns, and combining trifluoromethylation with other medicinal chemistry strategies. As our understanding of computational chemistry deepens, the in silico design and prediction of the biological activities of these compounds will become increasingly accurate, further accelerating the discovery pipeline.[18][19] For the modern researcher, the CF₃-Phe scaffold is not just another building block; it is a key to unlocking novel biological space and engineering the next generation of precision therapeutics.

References

-

Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871–4874. [Link]

-

Zahra, J. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918–966. [Link]

-

Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]

-

Request PDF. (n.d.). Computational Studies of Self Assembled 3,5 Bis(Tri Fluoro Methyl) Benzyl Amine Phenyl Alanine Nano Tubes. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine. [Link]

-

Zahra, J. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

-

Xia, X., et al. (2023). Terahertz spectroscopy analysis of L-Phenylalanine and its fluorinated derivatives. Journal of Molecular Structure, 1294, 136350. [Link]

-

Jayaraman, S., et al. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Journal of Advanced Sciences, 4(1). [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. [Link]

-

O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

-

Mondal, S., et al. (2021). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter, 17(10), 2819-2831. [Link]

-

Barbieri, L., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FASEB Journal, 38(2), e23419. [Link]

-

Nyhuis, K. (2020). A Computational Study of the Copper-Catalyzed Trifluoromethylation of Boronic Acids. Montclair State University Digital Commons. [Link]

-

Moody, T. S., & O'Hagan, D. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. [Link]

-

Lerner, C., et al. (2017). Fluorinated mechanism-based inhibitors: common themes and recent developments. Chemical Society Reviews, 46(18), 5613-5632. [Link]

-

Miller, J., & Ross, C. (1966). Inhibition of leaf process by p-fluorophenylalanine during induction of flowering in the cocklebur. PubMed. [Link]

-

Puzzarini, C., & Barone, V. (2011). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Journal of the American Chemical Society, 133(45), 18131-18139. [Link]

-

Sal-Man, A., et al. (2024). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

-

Hall, G. C., et al. (1987). Enzymological Basis for Growth Inhibition by l-Phenylalanine in the Cyanobacterium Synechocystis sp. 29108. Journal of Bacteriology, 169(11), 5213-5218. [Link]

-

Ghasemi, Z., et al. (2024). Enhanced Spectrophotometric Detection of Phenylalanine Using a PCN-222(Zr)@Au NP Nanocomposite via Solid-phase Extraction. Analytical and Bioanalytical Chemistry Research. [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylalanine analogues as inhibitors of phenylalanine-hydroxylase from rat liver. New conclusions concerning kinetic behaviors of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. joasciences.com [joasciences.com]

- 13. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. "A Computational Study of the Copper-Catalyzed Trifluoromethylation of " by Kevin Nyhuis [digitalcommons.montclair.edu]

Fluorinated Amino Acids in Drug Design: A Senior Application Scientist's Guide to Enhancing Molecular Properties and Therapeutic Potential

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit to address the multifaceted challenges of drug discovery. This guide provides an in-depth technical exploration of fluorinated amino acids (FAAs), moving beyond a simple catalog of their properties to explain the underlying physicochemical principles and their practical application in drug design. We will dissect how the unique attributes of fluorine—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to exquisitely modulate a molecule's pKa, lipophilicity, metabolic stability, and conformational behavior. Through detailed protocols, illustrative diagrams, and data-driven tables, this document serves as a practical resource for researchers and scientists, demonstrating not only how to utilize FAAs but why specific fluorination strategies are chosen to enhance target affinity, improve pharmacokinetic profiles, and unlock novel therapeutic functions.

The Fluorine Advantage: A Singular Element in Medicinal Chemistry

Fluorine's role in pharmaceuticals has grown exponentially, with approximately 30% of all drugs on the market today containing at least one fluorine atom.[1] This prevalence is not coincidental but is rooted in the element's unique and potent effects on molecular properties, which are particularly impactful when applied to the versatile framework of amino acids.[2][3]

-

Electronegativity and the C-F Bond: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. The resulting carbon-fluorine (C-F) bond is highly polarized and exceptionally strong (bond energy ~116 kcal/mol), rendering it resistant to metabolic cleavage.[4][5]

-

Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a "super-hydrogen" or a bioisostere, enabling its introduction into a molecule often without creating significant steric hindrance that would disrupt binding to a biological target.[1]

-

Modulation of Physicochemical Properties: The strategic placement of fluorine can profoundly alter a molecule's acidity (pKa), lipophilicity, and conformational preferences.[5][6][7] These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[8][9]

By incorporating these features into amino acids, the fundamental building blocks of peptides and proteins, we gain an unparalleled level of control over the behavior of both small molecules and complex biologics.[10][11]

The Physicochemical Impact of Fluorinating Amino Acids

The introduction of fluorine onto an amino acid side chain is not a blunt instrument but a precision tool. The location and degree of fluorination can be tailored to achieve specific, predictable changes in molecular properties.

Modulating Acidity and Basicity (pKa)

The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[5][7] For instance, fluorinating the aromatic ring of tyrosine lowers the pKa of the phenolic hydroxyl group, which can alter its hydrogen bonding capabilities and ionization state at physiological pH.[12] This modulation is a key strategy for fine-tuning interactions within a protein's active site.